Acacipetalin

Description

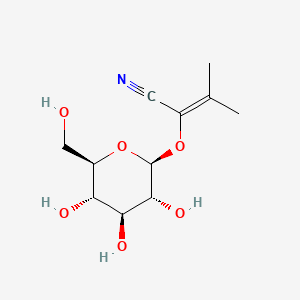

Structure

3D Structure

Properties

CAS No. |

644-68-8 |

|---|---|

Molecular Formula |

C11H17NO6 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |

InChI |

InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |

InChI Key |

MYXHDFJISNKPJY-KAMPLNKDSA-N |

Isomeric SMILES |

CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |

Canonical SMILES |

CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Phytogeography and Plant Sources

Acacipetalin is a naturally occurring cyanogenic glycoside that has been identified in a select number of plant species across different genera and geographical regions. Its discovery and subsequent isolation have been documented in botanical sources, primarily within the Acacia genus, but also extending to other plants.

The presence of this compound is well-documented in several species of the Acacia genus, particularly those native to Africa and North America. Initial research led to its isolation from South African species. journals.co.za Steyn and Rimington first reported significant quantities of cyanogenetic substances in Acacia lasiopetala and Acacia stolonifera, from which the glucoside was first isolated and named this compound. journals.co.za The compound has also been identified in Acacia sieberiana var. woodii and Acacia hebeclada. capes.gov.brresearchgate.net Notably, its geographical range is not limited to Africa; this compound has also been isolated from Acacia constricta, a species found in North America. capes.gov.brresearchgate.net

Table 1: Documented Occurrences of this compound in Acacia Species

| Species | Geographic Region | Reference |

|---|---|---|

| Acacia stolonifera Burch. | South Africa | journals.co.zaup.ac.za |

| Acacia lasiopetala Oliv. | South Africa | journals.co.za |

| Acacia sieberiana var. woodii | Africa | capes.gov.brresearchgate.net |

| Acacia hebeclada | Africa | capes.gov.brresearchgate.net |

| Acacia constricta | North America | capes.gov.brresearchgate.net |

Beyond the Acacia genus, this compound has been identified in other, unrelated plant species. Research has shown its presence in cultivars of Chrysanthemum morifolium (florist's daisy). mdpi.comscielo.org.mx Additionally, investigations into the chemical constituents of Linum grandiflorum (flowering flax), a species native to North Africa and Southern Europe, have also resulted in the isolation of this compound. researchgate.netdianeseeds.com

Table 2: Documented Occurrences of this compound in Other Plant Genera

| Species | Common Name | Family | Reference |

|---|---|---|---|

| Chrysanthemum morifolium | Florist's Daisy | Asteraceae | mdpi.comscielo.org.mx |

| Linum grandiflorum | Flowering Flax | Linaceae | researchgate.net |

Classification within Leucine-Derived Cyanogenic Glycosides

Cyanogenic glycosides are a class of plant secondary metabolites characterized by their ability to release hydrogen cyanide upon enzymatic hydrolysis. numberanalytics.comresearchgate.net These compounds are biosynthetically derived from amino acids. numberanalytics.comresearchgate.netnih.gov this compound is classified specifically as a leucine-derived cyanogenic glycoside. nih.govresearchgate.net The biosynthetic pathway begins with an amino acid, which in the case of this compound is L-leucine. nih.gov This initial molecule undergoes a series of enzymatic transformations to form the final cyanogenic glycoside structure. nih.gov this compound belongs to a subgroup of leucine-derived compounds that feature a methylene (B1212753) group in the aglycone (the non-sugar) portion of the molecule. nih.govresearchgate.net Other related compounds in this specific biosynthetic group include prothis compound (B1214491) and cardiospermin. nih.govresearchgate.net

Distribution of this compound and Related Cyanogens within Plant Tissues

The concentration and localization of cyanogenic glycosides like this compound are not uniform throughout the plant. Research indicates a differential distribution within various plant organs and tissues. In Acacia stolonifera, for instance, qualitative tests revealed that this compound is present in appreciable quantities in both the fresh leaves and the immature pods. journals.co.za This suggests a protective role for the compound in vulnerable, actively growing parts of the plant.

General studies on the distribution of plant compounds show that secondary metabolites are often stored in specific tissues and cell compartments. uvigo.es Parenchyma cells, which constitute the ground tissue in the cortex of stems and roots, as well as the mesophyll of leaves, are common sites for the storage of such substances. uvigo.essavemyexams.com Furthermore, the epidermis often serves as a primary site for the localization of defensive compounds. nih.gov In barley, for example, leucine-derived cyanogenic glycosides are synthesized in the basal leaf segment but are then translocated and almost exclusively confined to the epidermal cell layers of the leaf blade. nih.gov This sequestration in outer tissues supports their function in deterring herbivores. The distribution of this compound within the leaves and pods of Acacia species is consistent with this principle of localizing chemical defenses in tissues most exposed to external threats. journals.co.za

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acacetin |

| This compound |

| Amygdalin (B1666031) |

| Cardiospermin |

| Dihydrothis compound |

| Epiheterodendrin |

| Hydrogen Cyanide |

| L-Leucine |

| Linamarin (B1675462) |

| Lotaustralin |

| Pinit |

| Prothis compound |

Elucidation of Acacipetalin S Molecular Structure

Historical Approaches to Structural Determination

The initial elucidation of acacipetalin's structure began with its isolation from South African species of Acacia, such as Acacia stolonifera Burch. journals.co.zaup.ac.za Early research in the 1930s established its identity as a cyanogenic glucoside. cabidigitallibrary.org The empirical formula was determined through micro-analysis to be C₁₁H₁₇O₆N, which was later confirmed as the molecular formula by cryoscopic molecular weight determinations. journals.co.za

Key to the early structural investigation was the analysis of its hydrolysis products under different conditions. journals.co.zaup.ac.za

Enzymic Hydrolysis : Using emulsin, a β-glucosidase, readily hydrolyzed this compound, indicating it is a β-glucoside. journals.co.zajournals.co.za This process yielded hydrogen cyanide (HCN), glucose, and acetone (B3395972), along with other acidic substances. journals.co.zaup.ac.zaup.ac.za The identification of glucose was confirmed both qualitatively and quantitatively. journals.co.za

Acid Hydrolysis : Boiling with dilute mineral acids, such as 2% sulfuric acid, also broke down the molecule, liberating hydrogen cyanide, glucose, and isobutyric acid. journals.co.zaup.ac.za

Alkaline followed by Acid Hydrolysis : This sequential hydrolysis was crucial in solving the structure. journals.co.zaup.ac.za Initial treatment with a base like baryta converted the nitrile (-CN) group into a carboxylic acid (-COOH) and ammonia (B1221849). journals.co.za Subsequent acidification to remove the glucose moiety resulted in the formation of an α-ketonic acid, which was identified as isobutyrylformic acid. journals.co.zaup.ac.za This product was confirmed by preparing its 2,4-dinitrophenylhydrazone derivative and comparing it to a synthetically prepared standard. journals.co.zaup.ac.za

Advanced Spectroscopic and Analytical Techniques in Structural Confirmation

While historical chemical methods laid the groundwork, modern spectroscopic techniques were essential for revising and definitively confirming the precise structure of this compound. These advanced methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. jeolusa.comacdlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been the definitive method for the structural analysis of organic molecules, including complex natural products like this compound. jeolusa.commeasurlabs.com In the 1970s, re-examination of this compound using NMR spectroscopy led to a crucial revision of its initially proposed structure. abu.edu.ngresearchgate.net

Studies based primarily on ¹H and ¹³C NMR data established that the correct structure was not the ketene (B1206846) cyanhydrin derivative, but rather 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile. researchgate.net One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information on the different types of protons and carbons present and their chemical environments. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between protons and carbons, confirming the specific arrangement of the double bond and the attachment point of the glucose moiety to the aglycone. measurlabs.comresearchgate.net The analysis of coupling constants in the ¹H NMR spectrum helps determine the stereochemistry of the molecule. libretexts.orgpreprints.org

Table 1: Representative NMR Data for this compound's Aglycone Moiety (Note: Exact chemical shifts (δ) in ppm can vary based on the solvent used. This table provides a generalized representation based on the confirmed structure.)

| Atom | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |

| C-2 | - | ~114 |

| C-3 | - | ~145 |

| C-4 (CH₃) | ~1.9 (s) | ~22 |

| C-5 (CH₃) | ~2.1 (s) | ~24 |

| CN | - | ~117 |

Data compiled from principles of NMR spectroscopy and structural data from related studies. researchgate.netlibretexts.orghmdb.ca

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and fragmentation pattern. khanacademy.orgthermofisher.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the exact molecular formula of a compound like this compound. jeolusa.com

Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers are commonly used for the analysis of non-volatile and thermally unstable molecules like glycosides. thermofisher.commassbank.eu Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), allows for the fragmentation of a selected parent ion. thermofisher.commassbank.eu The resulting fragment ions provide valuable structural information. For this compound, MS/MS analysis would show a characteristic loss of the glucose unit (162 Da), followed by further fragmentation of the aglycone, corroborating the structure determined by NMR. researchgate.net

UV-Vis and IR spectroscopy are complementary techniques used to identify functional groups within a molecule. itwreagents.comdrawellanalytical.com

UV-Vis Spectroscopy : This technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. mrclab.com For this compound, the presence of the α,β-unsaturated nitrile system (C=C-C≡N) in the aglycone would be expected to produce a characteristic absorption maximum in the UV region (typically 200-400 nm). mrclab.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. mrclab.com It is an excellent tool for identifying specific functional groups. innovareacademics.in The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key structural features. redalyc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| O-H (from glucose) | Stretching | 3500 - 3200 (broad) |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C≡N (nitrile) | Stretching | 2260 - 2240 |

| C=C (alkene) | Stretching | 1680 - 1620 |

| C-O (ether, alcohol) | Stretching | 1260 - 1000 |

Data based on standard IR correlation tables. itwreagents.cominnovareacademics.in

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is a cornerstone of modern natural product analysis. um.esmedinadiscovery.commdpi.com In the context of this compound, LC is used to separate the compound from a complex plant extract or from related glucosides like prothis compound (B1214491). redalyc.orgresearchgate.net The separated compound then flows directly into the mass spectrometer for immediate identification and structural analysis. researchgate.net This hyphenated technique allows for the rapid analysis of this compound in crude extracts, confirming its molecular weight and providing fragmentation data for structural verification in a single, efficient run. thermofisher.commdpi.com

Analysis of Hydrolytic and Degradation Products in Structural Proof

The analysis of degradation products, central to the historical determination of this compound's structure, remains a valid and confirmatory piece of evidence. journals.co.za The identity of the products formed under specific hydrolytic conditions provides definitive proof of the constituent parts of the molecule. up.ac.za

Table 3: Summary of this compound Hydrolysis Products and Their Significance

| Hydrolysis Method | Key Products Identified | Structural Inference |

| Enzymic (Emulsin) | Glucose, Hydrogen Cyanide, Acetone | Confirms a β-linkage for the glucose moiety. journals.co.zajournals.co.za The formation of acetone points to a (CH₃)₂C= group in the aglycone. journals.co.zaup.ac.za |

| Acid (e.g., H₂SO₄) | Glucose, Hydrogen Cyanide, Isobutyric Acid | Confirms the C5 skeleton of the aglycone and its breakdown to a stable C4 acid under harsh conditions. journals.co.zaup.ac.za |

| Alkaline then Acid | Ammonia, Glucose, Isobutyrylformic Acid | Confirms the presence of a nitrile group (-CN -> -COOH + NH₃) and provides the key α-keto acid precursor to the aglycone. journals.co.zajournals.co.za |

The collective data from these degradation studies, when integrated with the comprehensive information from modern spectroscopic techniques, provides an unambiguous and complete elucidation of the this compound structure as (Z)-2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile. journals.co.zaresearchgate.net

Stereochemical Investigations of this compound and its Epimers

The stereochemistry of this compound and its epimers is a critical aspect of its molecular identity, influencing its biological activity and chemical properties. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. byjus.comwikipedia.org The investigation into the stereochemical nuances of this compound has been crucial for its correct structural elucidation and for understanding its relationship with other naturally occurring cyanogenic glucosides.

A significant breakthrough in understanding this compound's stereochemistry was the identification of its natural precursor, prothis compound. researchgate.net Prothis compound is the β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile (B1633082) and is distinguished from its epimer, this compound. researchgate.net The latter is confirmed as 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile. researchgate.net This distinction highlights the existence of epimeric forms in nature and underscores the importance of careful stereochemical analysis.

The stereochemical relationship between these compounds is centered on the chiral carbon of the cyanohydrin functional group. The interconversion between epimers, known as epimerization, can be influenced by experimental conditions. For instance, extraction and evaporation processes conducted in the presence of a basic substance like calcium carbonate can lead to the epimerization of mandelonitrile (B1675950) glycosides. researchgate.net Similarly, treatment with basic lead acetate (B1210297) and ammonia during isolation procedures has been noted. researchgate.net

Modern analytical techniques are indispensable for the separation and characterization of stereoisomers like epimers. High-performance liquid chromatography (HPLC) is a primary method for separating chiral compounds. mtc-usa.commolnar-institute.com The choice of the stationary phase is critical; chiral stationary phases (CSPs) are specifically designed to differentiate between enantiomers and diastereomers. researchgate.netchiraltech.com For instance, derivatized β-cyclodextrin bonded stationary phases have proven effective in separating atropisomers, a type of stereoisomer. molnar-institute.com

The separation of epimers can be particularly challenging due to their similar physical properties. numberanalytics.com Techniques such as HPLC, gas chromatography (GC), and supercritical fluid chromatography (SFC) are commonly employed for chiral separations. molnar-institute.com The development of methods that can resolve all stereoisomers in a mixture is essential for accurate quantification and characterization. chiraltech.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the three-dimensional structure of molecules, including the absolute configuration of chiral centers. news-medical.netnih.govcreative-biostructure.com While X-ray crystallography provides a static picture of the molecule in a crystalline state, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, which can be more representative of physiological conditions. news-medical.netcreative-biostructure.combu.edu The combination of these techniques often provides a comprehensive understanding of a molecule's stereochemistry. nih.gov

The stereochemical details of this compound and its epimers are summarized in the table below, highlighting the key structural differences and the analytical methods used for their investigation.

| Compound | Systematic Name | Key Stereochemical Feature | Analytical Techniques |

| This compound | 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile | (R)-configuration at the cyanohydrin carbon (presumed) | NMR, HPLC, Enzymatic Hydrolysis |

| Prothis compound | β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile | Epimer of this compound at the cyanohydrin carbon | NMR, Chemical Synthesis |

Detailed research has established a stereocontrolled method for the synthesis of cyanogenic glucosides and their epimers. This involves the protection of the cyanohydrin function, followed by glycosylation and subsequent deprotection. A notable method utilizes a triflic acid/MeOH/ion-exchange resin system for deprotection, which proceeds without causing epimerization of the sensitive cyanohydrin center. researchgate.net This synthetic capability is crucial for producing specific epimers for further biological and chemical studies.

The table below presents a summary of the research findings on the stereochemical investigations of this compound and its related compounds.

| Research Focus | Key Findings | Methodology | Significance |

| Isolation and Characterization | Identification of prothis compound as a natural precursor to this compound. researchgate.net | Extraction from Acacia sieberiana and A. hebeclada, followed by chemical and enzymatic analysis. researchgate.net | Established the existence of natural epimers and clarified the structure of this compound. researchgate.net |

| Epimerization Studies | Basic conditions during isolation can cause epimerization of the cyanohydrin moiety. researchgate.net | Treatment with calcium carbonate, basic lead acetate, and ammonia. researchgate.net | Highlights the need for controlled conditions during extraction and purification to maintain stereochemical integrity. |

| Stereocontrolled Synthesis | Development of a method for the synthesis of cyanogenic glucosides and their epimers without epimerization. researchgate.net | Protection, glycosylation, and deprotection using a triflic acid/MeOH/ion-exchange resin system. researchgate.net | Enables the production of pure stereoisomers for detailed study. |

| Structural Elucidation | Confirmation of the structure of this compound as 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile. researchgate.net | ¹H and ¹³C NMR spectroscopy, mass spectrometry, and chemical degradation. | Provided definitive proof of the molecular structure, including the stereochemistry of the glycosidic bond. |

Biosynthetic Pathways and Enzymology of Acacipetalin

Precursor Amino Acid Metabolism: The L-Leucine Pathway

The journey to acacipetalin begins with the essential amino acid L-leucine. wikipedia.org In plants and microorganisms, the synthesis of L-leucine itself is a multi-step process starting from pyruvic acid. wikipedia.org A series of enzymatic reactions, including those catalyzed by acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, α-isopropylmalate synthase, α-isopropylmalate isomerase, and leucine (B10760876) aminotransferase, are required to construct the characteristic isobutyl side chain of leucine. wikipedia.org

Once formed, L-leucine serves as the direct precursor for the aglycone portion of this compound. mdpi.comkoreascience.kr The biosynthesis of cyanogenic glycosides from amino acids is a well-established phenomenon in the plant kingdom, with different amino acids giving rise to a variety of these defense compounds. mdpi.comannualreviews.org In the case of this compound, the carbon skeleton of L-leucine is modified through a series of enzymatic transformations to produce the final cyanogenic glucoside. acs.org

Elucidation of Enzymatic Steps and Catalytic Mechanisms

The conversion of L-leucine to this compound involves a cascade of enzymatic reactions, with cytochrome P450 monooxygenases and glucosyltransferases playing pivotal roles.

Dehydrogenation Reactions in Cyanolipid Biosynthesis

While the complete enzymatic pathway for this compound is not as extensively studied as that of other cyanogenic glycosides like dhurrin (B190987) or linamarin (B1675462), the general biosynthetic scheme provides a framework for understanding its formation. researchgate.net The initial steps in the biosynthesis of cyanogenic glycosides typically involve the N-hydroxylation of the precursor amino acid, followed by a series of oxidative reactions to form an aldoxime and then a nitrile. nih.govresearchgate.net

In the broader context of cyanogenic glycoside and cyanolipid biosynthesis, dehydrogenation reactions are crucial. While not directly termed "dehydrogenation" in the canonical pathway, the conversion of the aldoxime intermediate to a nitrile involves a dehydration step, which is a form of dehydrogenation. This reaction is often catalyzed by a multifunctional cytochrome P450 enzyme. researchgate.netoup.com For instance, in the biosynthesis of prunasin, the conversion of phenylacetaldoxime to mandelonitrile (B1675950) is catalyzed by two distinct cytochrome P450 enzymes, one of which performs a dehydration reaction. oup.com This highlights the importance of such catalytic activities in the formation of the cyanohydrin core of these molecules.

Glucosyltransferase Activity in Cyanogenic Glucoside Formation

The final step in the biosynthesis of this compound, like other cyanogenic glycosides, is the glycosylation of the unstable cyanohydrin intermediate. mdpi.comresearchgate.net This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin. researchgate.netresearchgate.net This glucosylation is critical as it stabilizes the molecule, rendering it non-toxic until it is hydrolyzed by specific β-glucosidases upon tissue damage. nih.gov

UGTs are a large and diverse family of enzymes in plants, often exhibiting broad substrate specificity. uniprot.org The specific UGT involved in this compound biosynthesis would recognize the unique structure of its aglycone. The catalytic mechanism of UGTs generally involves the formation of a glycosidic bond between the sugar donor and the acceptor molecule. researchgate.net

Prothis compound (B1214491) as a Biosynthetic Intermediate and its Epimeric Relationship with this compound

Research has revealed the existence of prothis compound, a naturally occurring β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile (B1633082). researchgate.net Prothis compound is considered a biosynthetic intermediate in the formation of this compound. researchgate.netdntb.gov.ua It is an epimer of this compound, meaning they differ in the configuration at one stereocenter. researchgate.net

The relationship between these two compounds suggests a dynamic biosynthetic process where one may be converted to the other. It has been shown that this compound, which is 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile, can be produced from prothis compound. researchgate.net This epimerization could be a crucial regulatory step in the biosynthesis or storage of these cyanogenic glucosides. The presence of prothis compound has been reported in species of Acacia. capes.gov.br

Comparative Biosynthesis with Other Aliphatic Cyanogenic Glycosides

The biosynthesis of this compound shares many similarities with that of other aliphatic cyanogenic glycosides, such as linamarin and lotaustralin, which are derived from valine and isoleucine, respectively. annualreviews.orgnih.gov The general pathway involving cytochrome P450s for the conversion of the amino acid to a cyanohydrin, followed by glucosylation by a UGT, is a conserved feature. researchgate.net

However, there are also key differences that lead to the structural diversity of these compounds. The specificity of the initial cytochrome P450 enzyme (typically a CYP79 family member) for the precursor amino acid is a primary determinant of the final product. nih.gov For example, in cassava, the same set of enzymes can process both valine and isoleucine to produce linamarin and lotaustralin. nih.gov This suggests that the enzymes involved in this compound biosynthesis would have a specific affinity for L-leucine.

Research Methodologies for Isolation and Purification

Conventional Extraction Techniques for Plant-Derived Acacipetalin

Traditional methods for obtaining this compound rely on solvent-based extraction, a foundational technique in phytochemistry. ijbsac.org The success of this approach hinges on the careful selection of solvents and the optimization of various extraction parameters to maximize yield and maintain the integrity of the compound.

Solvent-Based Extraction Optimization and Parameters

The principle of "like dissolves like" is fundamental in selecting an appropriate solvent for this compound extraction. ijbsac.org Polar solvents are generally employed to extract polar compounds like cyanogenic glycosides. nih.gov Alcohols such as methanol (B129727) and ethanol (B145695) are considered universal solvents in phytochemical investigations due to their effectiveness in dissolving a wide range of compounds. nih.gov The choice of solvent is critical and is influenced by the polarity of the target compound. chromatographyonline.com

Several parameters must be optimized to ensure efficient extraction:

Solvent-to-Solid Ratio: A higher ratio generally leads to a better extraction yield, although an excessively high ratio can be inefficient and require more time for concentration. nih.gov A ratio of 7:1 is often considered a generic optimum, though the ideal ratio depends on the specific analyte and solvent. chromatographyonline.com

Temperature: Elevated temperatures can increase the solubility of the target compound and improve extraction efficiency. nih.gov However, excessively high temperatures risk the degradation of thermolabile compounds like this compound. nih.govnih.gov For many applications, a temperature range of 75 to 125 °C is common. thermofisher.com

Extraction Time: The duration of the extraction process also plays a crucial role. Increased time can enhance the yield up to a certain point, after which it offers no further benefit. nih.gov

Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more efficient extraction. nih.govthermofisher.com A particle size smaller than 0.5 mm is generally recommended. thermofisher.com

Table 1: Key Parameters in Solvent-Based Extraction

| Parameter | Description | General Recommendation |

| Solvent Choice | Based on the polarity of this compound. | Polar solvents like methanol, ethanol. nih.govnih.gov |

| Solvent-to-Solid Ratio | The volume of solvent relative to the mass of plant material. | A higher ratio generally improves yield. nih.gov |

| Temperature | Affects solubility and diffusion rates. | Optimized to maximize extraction without causing degradation. nih.gov |

| Extraction Time | Duration of contact between the solvent and plant material. | Sufficient time to reach equilibrium. nih.gov |

| Particle Size | Influences the surface area for extraction. | Grinding to a fine powder is recommended. nih.gov |

Role of Adjuvants in Preventing Degradation during Extraction (e.g., Calcium Carbonate)

The stability of cyanogenic glycosides like this compound during extraction is a significant concern, as enzymatic hydrolysis can lead to their degradation. To mitigate this, adjuvants are often incorporated into the extraction medium. For instance, the addition of calcium carbonate (CaCO₃) can help to maintain a neutral or slightly alkaline pH, which can inhibit the activity of β-glucosidase, the enzyme responsible for the breakdown of cyanogenic glycosides. This preventative measure is crucial for preserving the structural integrity of this compound throughout the extraction process.

Advanced Separation and Purification Strategies

Following the initial extraction, a series of advanced techniques are employed to separate this compound from the complex mixture of other plant metabolites and purify it to the desired level. cutmap.ac.in

Chromatographic Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic chemistry, separating compounds based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org

Column Chromatography: This is a widely used technique for the purification of biomolecules. nih.gov In this method, the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. nih.govdrawellanalytical.com A solvent or a mixture of solvents (mobile phase) is then passed through the column. nih.gov Components of the mixture separate based on their affinity for the stationary and mobile phases. khanacademy.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and powerful chromatographic technique that utilizes high pressure to pass the solvent through the column, leading to a much higher resolution and faster separation. drawellanalytical.com It is considered a gold standard for the separation and purification of various molecules. mdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for the purification of many organic compounds. libretexts.org

Table 2: Comparison of Chromatographic Techniques

| Technique | Principle | Common Application |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. khanacademy.org | Initial purification of crude extracts. drawellanalytical.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with high resolution. drawellanalytical.com | Final purification and analysis of compounds. mdpi.com |

Modern Green Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Pressurized Liquid Extraction)

In recent years, there has been a significant shift towards the development of environmentally friendly and efficient extraction methods. These "green" technologies offer several advantages over conventional techniques, including reduced solvent consumption, shorter extraction times, and improved yields. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ajgreenchem.com Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of target compounds. ajgreenchem.com SFE is known for producing high-purity extracts with minimal solvent residue. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process by causing the plant cells to rupture and release their contents. mdpi.comvbspu.ac.in This method significantly reduces extraction time and solvent volume compared to conventional methods. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. boku.ac.atresearchgate.net These conditions increase the efficiency and speed of the extraction process, allowing for a reduction in both time and solvent consumption. thermofisher.com

Chemical Synthesis and Analog Development

Retrosynthetic Analysis Strategies for Acacipetalin and its Aglycone

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgub.edu For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected to simplify the structure.

The primary retrosynthetic disconnection for this compound, 1 , is the glycosidic bond. This transform separates the complex molecule into two key building blocks: the aglycone moiety, which is a protected α,β-unsaturated cyanohydrin (2 ), and a suitable glucose donor (3 ). This approach simplifies the problem into the synthesis of two less complex molecules.

Further analysis of the aglycone (2 ) suggests a disconnection of the carbon-oxygen bond of the cyanohydrin, leading back to an α,β-unsaturated ketone (4 ) and a cyanide source. The unsaturated ketone (4 ) can be conceptually derived from a simpler saturated ketone, 3-methyl-2-butanone (B44728) (5 ), through an oxidation or elimination reaction. This multi-step deconstruction leads to simple, commercially available starting materials.

| Target Molecule | Retrosynthetic Disconnection | Synthons / Precursors | Starting Materials |

| This compound (1 ) | Glycosidic Bond (C-O) | Aglycone (2 ) + Glucose Donor (3 ) | 3-Methyl-2-butanone, Glucose |

| Aglycone (2 ) | Cyanohydrin (C-O) | α,β-Unsaturated Ketone (4 ) + Cyanide | - |

| α,β-Unsaturated Ketone (4 ) | C=C Double Bond | 3-Methyl-2-butanone (5 ) | - |

This table outlines a plausible retrosynthetic strategy for this compound.

Synthetic Methodologies for the Glycoside and Aglycone Moieties

The synthesis of glycosides involves two main challenges: the construction of the aglycone and the stereoselective formation of the glycosidic bond. nih.gov

Aglycone Synthesis: The synthesis of the this compound aglycone, 2-hydroxy-3-methylbut-2-enenitrile, starts from a simple ketone precursor.

Cyanohydrin Formation: The synthesis can begin with 3-methyl-2-butanone. Reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), yields the corresponding silylated cyanohydrin.

Introduction of Unsaturation: The double bond can be introduced through various methods, such as an elimination reaction from a suitably functionalized intermediate.

Glycosylation: The formation of the glycosidic bond is a critical step that joins the aglycone and the sugar. A common and effective method for synthesizing cyanogenic glucosides has been developed. researchgate.net

Preparation of Precursors: The aglycone is prepared as its O-trimethylsilylated cyanohydrin. The glucose moiety is prepared as a fully acetylated glucopyranosyl fluoride, which acts as the glycosyl donor.

Coupling Reaction: The two precursors are reacted in the presence of a promoter, such as boron trifluoride-diethyl etherate. This reaction typically affords a mixture of epimeric acetylated cyanogenic glucosides, which can be separated chromatographically.

Deprotection: The final step involves the removal of the acetyl protecting groups from the sugar moiety. This is often achieved using a system like triflic acid in methanol (B129727), followed by an ion-exchange resin to yield the final product, this compound. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is essential for probing the biological function of this compound. mdpi.commdpi.com Modifications can be introduced at either the aglycone or the glycoside portion of the molecule.

Aglycone Modifications:

Alkyl Chain Variation: The methyl groups on the butene backbone can be replaced with other alkyl groups (ethyl, propyl, etc.) by starting with different ketones (e.g., 3-pentanone (B124093), 3-hexanone) in the synthetic sequence.

Substitution on the Double Bond: Analogs can be designed by altering the substitution pattern of the α,β-unsaturated system.

Nitrile Group Replacement: The cyano group can be replaced with other electron-withdrawing groups, such as esters or amides, to investigate its role in the molecule's activity.

Glycoside Modifications:

Sugar Identity: Glucose can be replaced with other monosaccharides (e.g., mannose, galactose, xylose) to determine the importance of the sugar's stereochemistry and structure. This is achieved by using the appropriately protected glycosyl donor in the glycosylation step.

Anomeric Configuration: While this compound is a β-glycoside, the α-anomer could be synthesized to study the stereochemical requirements of the glycosidic linkage.

Derivatization of Hydroxyl Groups: The hydroxyl groups on the glucose moiety can be selectively protected or modified to form ethers or esters, probing their involvement in molecular interactions.

| Analog Type | Modification Site | Specific Change | Synthetic Strategy |

| Aglycone Analog | Butene Backbone | Replace methyl groups with ethyl groups | Use 3-pentanone as starting material |

| Aglycone Analog | Functional Group | Replace nitrile with an ester group | Use an α-keto ester derivative in the cyanohydrin formation step |

| Glycoside Analog | Sugar Moiety | Replace glucose with mannose | Use a protected mannosyl donor in the glycosylation reaction |

| Glycoside Analog | Anomeric Center | Synthesize the α-glycoside | Alter glycosylation conditions or use an α-directing donor |

This table provides examples of potential this compound analogs and the strategies for their synthesis.

Applications of Synthetic Chemistry in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate a molecule's chemical structure with its biological activity. collaborativedrug.com Synthetic chemistry is the engine that drives SAR, as it provides the specific, structurally diverse compounds needed for testing. drugdiscoverynews.comopenaccessjournals.com

By systematically synthesizing the analogs described in the previous section, researchers can investigate the functional importance of each part of the this compound molecule. researchgate.net For instance:

Role of the Nitrile Group: By comparing the biological activity of this compound to that of an analog where the nitrile is replaced by an ester, one can determine if the cyano functionality is essential.

Importance of the Aglycone Structure: Testing a series of analogs with different alkyl substitutions on the aglycone can reveal if there are specific steric or electronic requirements for activity.

Significance of the Sugar Moiety: Comparing the activity of this compound (a glucoside) with its mannoside or galactoside analogs can elucidate the role of the sugar in molecular recognition or transport.

The results of these assays provide a detailed map of the pharmacophore—the minimal structural features required for biological activity. This knowledge is crucial for understanding the molecule's mechanism of action and for designing new compounds with potentially modified or improved properties. nih.gov

Ecological and Evolutionary Significance

Role of Acacipetalin in Plant Defense Mechanisms Against Herbivory

This compound is a key component of the chemical defense arsenal (B13267) in certain Acacia species, functioning as a potent deterrent against a wide range of herbivores. plantsrule.commdpi.com This defense mechanism is predicated on the release of toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis. mdpi.comnih.gov

When an herbivore chews on the leaves or other tissues of an Acacia plant containing this compound, the cellular compartments separating the glycoside from specific β-glucosidase enzymes are ruptured. mdpi.com This brings this compound into contact with the enzymes, which hydrolyze it, leading to the formation of an unstable cyanohydrin. This intermediate compound then rapidly decomposes to release hydrogen cyanide. mdpi.com HCN is a potent respiratory inhibitor that is toxic to a broad spectrum of organisms, thereby acting as an effective feeding deterrent. nih.govnih.gov

Some Acacia species employ a dual defense strategy, combining the chemical protection of cyanogenic glycosides like this compound with physical defenses or mutualistic relationships. researchgate.net For instance, certain species of ant-acacias possess both cyanogenic compounds and provide shelter and nectar to symbiotic ants, which in turn protect the plant from herbivores. researchgate.net This integrated defense system highlights the evolutionary importance of multiple layers of protection against herbivory. While the general toxicity of cyanogenesis is well-established, the specific effectiveness of this compound can vary depending on the herbivore species and its level of adaptation. nih.gov

Contribution of Cyanogenic Glycosides to Plant Nitrogen Economy and Development

Beyond their defensive role, cyanogenic glycosides such as this compound represent a significant investment of nitrogen for the plant and can play a role in its nitrogen economy. entomoljournal.com As nitrogen-containing secondary metabolites, they can function as a storage form of reduced nitrogen. entomoljournal.com

This stored nitrogen is not permanently locked away. Evidence suggests that cyanogenic glycosides can be turned over, and the nitrogen remobilized to support primary metabolic processes, including growth and development, particularly in nitrogen-limited environments. nih.gov The ability to reclaim nitrogen from these defensive compounds provides a significant adaptive advantage, allowing the plant to balance the costs of defense with the demands of growth.

The concentration of cyanogenic glycosides is often highest in the younger, more vulnerable tissues of the plant, where they provide maximum protection while also serving as a readily available nitrogen source for rapidly growing parts. entomoljournal.com This dual functionality underscores the efficient resource allocation strategies that have evolved in cyanogenic plants.

Adaptive Advantages of this compound Production in Response to Environmental Challenges

The production of this compound is not static but can be influenced by various environmental stressors, suggesting an adaptive plasticity that enhances the plant's resilience. Abiotic factors such as drought and nutrient availability can modulate the concentration of cyanogenic glycosides in plant tissues. nih.govresearchgate.net

For instance, under conditions of moderate drought stress, some plants may increase the production of defensive compounds like this compound to enhance their protection against herbivores at a time when they are already physiologically stressed. nih.gov However, severe or prolonged drought can negatively impact the production of these compounds due to the high energetic costs associated with their biosynthesis. nih.gov

Interspecies Chemical Ecology and Co-evolutionary Dynamics

The presence of this compound in Acacia species has been a significant factor in shaping their interactions with herbivores, leading to a co-evolutionary "arms race." gaiasafari.com While this compound is an effective deterrent against generalist herbivores, some specialist herbivores have evolved mechanisms to overcome this chemical defense. wikipedia.org

These specialist herbivores may possess physiological adaptations that allow them to detoxify or sequester the cyanogenic glycosides, rendering them harmless. entomoljournal.comnih.gov For example, some insects have evolved enzymes that can break down this compound without releasing the toxic hydrogen cyanide, or they may be able to store the compound in their own bodies as a defense against their predators. entomoljournal.com

This dynamic interplay of plant defense and herbivore counter-defense drives the evolution of both the plant and the herbivore. The plant is under selective pressure to produce novel or more potent defensive compounds, while the herbivore is under pressure to evolve new ways to circumvent these defenses. cornell.edu This reciprocal evolutionary process can lead to a high degree of specialization in plant-herbivore interactions and is a major driver of biodiversity. The chemical communication between Acacia trees, where the release of volatile compounds from a damaged plant can induce defense responses in neighboring plants, adds another layer of complexity to these interspecies dynamics. gaiasafari.com

Advanced Research Directions and Future Perspectives

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) in Acacipetalin Biosynthesis Research

Genomics: The starting point is the identification of the biosynthetic gene cluster (BGC) responsible for this compound production in Acacia species. Genome sequencing allows for the discovery of candidate genes, including those encoding for the core enzymes of cyanogenic glycoside synthesis: cytochromes P450 (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT). nih.govresearchgate.net Computational tools can predict BGCs by identifying regions enriched with metabolic genes. osti.gov

Transcriptomics: RNA sequencing (RNA-Seq) provides a dynamic view of gene expression. By comparing the transcriptomes of different tissues (e.g., young leaves vs. roots) or plants under various conditions (e.g., herbivore attack, drought stress), researchers can identify which candidate genes from the BGC are co-expressed. This co-expression analysis is a powerful tool for linking genes to a specific metabolic pathway. rsc.orgosti.gov

Proteomics: This approach focuses on identifying and quantifying the actual proteins (enzymes) present in the plant tissues. Proteomic analysis can confirm that the genes identified through genomics and transcriptomics are translated into functional enzymes. It also helps to understand post-translational modifications and the potential formation of multi-enzyme complexes, or metabolons, which channel substrates efficiently through the pathway. scienceopen.com

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. Metabolomic profiling can precisely quantify the levels of this compound, its precursors (such as the parent amino acid, oxime, and cyanohydrin), and other related compounds. acs.orgresearchgate.net Correlating metabolite accumulation with gene expression data (transcriptomics) is a key strategy for validating gene function in the pathway. frontiersin.org

The integration of these omics datasets allows for the construction of detailed metabolic networks and predictive models for how this compound biosynthesis is regulated. hortherbpublisher.commdpi.com

Table 1: Role of Integrated Omics in this compound Biosynthesis Research

| Omics Discipline | Primary Focus | Key Research Questions for this compound | Representative Technologies |

| Genomics | DNA / Gene Content | What genes are in the this compound biosynthetic cluster? How did the pathway evolve? | Whole-Genome Sequencing, Phylogenomics osti.gov |

| Transcriptomics | RNA / Gene Expression | Which genes are active during this compound production? How is expression regulated by tissue type or stress? | RNA-Sequencing (RNA-Seq), Co-expression Network Analysis rsc.org |

| Proteomics | Protein Content & Activity | Are the biosynthetic enzymes present? Do they form a metabolon? | Mass Spectrometry (LC-MS/MS), 2D-Gel Electrophoresis scienceopen.com |

| Metabolomics | Metabolite Profiles | What are the concentrations of this compound and its precursors? How do they change in response to stimuli? | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS), Nuclear Magnetic Resonance (NMR) frontiersin.org |

Chemo-Enzymatic Synthesis and Biocatalysis for this compound and its Precursors

While natural extraction is one source of this compound, chemo-enzymatic synthesis and biocatalysis offer powerful, alternative routes for producing the compound and its analogues for research and potential applications. beilstein-journals.org This approach merges the efficiency of chemical synthesis for creating core scaffolds with the unparalleled selectivity of enzymatic transformations for specific, often difficult, chemical steps. beilstein-journals.orgrsc.org

Biocatalysis leverages isolated enzymes or whole microorganisms to perform specific reactions. A key enzyme class in this context is the hydroxynitrile lyase (HNL), which can be used for the synthesis of cyanohydrins, the direct precursors to cyanogenic glycosides. pnas.orgscite.ai The reverse reaction of HNLs, condensing an aldehyde with cyanide, can produce enantiomerically pure cyanohydrins, which are valuable building blocks. pnas.org

A potential chemo-enzymatic strategy for this compound could involve:

Chemical Synthesis: Efficient chemical synthesis of the precursor cyanohydrin. This avoids reliance on the upstream biosynthetic enzymes (CYP450s) and their amino acid substrate.

Enzymatic Glycosylation: Use of a specific UDP-glucosyltransferase (UGT), either isolated or in an engineered microorganism, to attach the glucose moiety to the cyanohydrin. This step is crucial as it is often difficult to achieve high stereoselectivity using purely chemical methods.

This hybrid approach allows for the modular creation of this compound and novel derivatives by altering the chemically synthesized precursor or using engineered enzymes with different specificities. nih.govnih.gov

Table 2: Comparison of Synthetic Approaches for Cyanogenic Glycosides

| Feature | Purely Chemical Synthesis | Chemo-Enzymatic Synthesis |

| Stereoselectivity | Often low; may produce mixtures of isomers, requiring difficult purification. | High; enzymes are highly specific, leading to a single desired stereoisomer. |

| Reaction Conditions | Can require harsh conditions (extreme pH, temperature) and toxic reagents/solvents. | Typically mild, aqueous conditions (physiological pH and temperature). beilstein-journals.org |

| Byproduct Generation | Can be high, with low atom economy and significant waste. acs.org | Minimal byproducts due to high enzyme specificity. |

| Substrate Scope | Broad; can create a wide range of non-natural structures. | Can be limited by enzyme specificity, but enzyme engineering is expanding the scope. nih.gov |

| Scalability | Well-established for many processes. | Can be challenging but is rapidly advancing, particularly with immobilized enzymes and flow chemistry. mdpi.com |

Application of Green Chemistry Principles in this compound Production and Derivatization

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are highly relevant to the production of natural products like this compound, whether through extraction, biosynthesis, or chemical synthesis. hilarispublisher.comopenaccessjournals.com

Key green chemistry principles applicable to this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu This favors biosynthetic and biocatalytic routes which are often highly selective and produce less waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic reactions, such as enzymatic glycosylation, often have near-perfect atom economy.

Use of Renewable Feedstocks: Production via engineered microorganisms fed with simple sugars or direct extraction from sustainably cultivated Acacia plants utilizes renewable resources. yale.edu

Catalysis: Catalytic reagents (like enzymes) are superior to stoichiometric reagents because they are used in small amounts and can carry out a reaction multiple times. acs.orgsigmaaldrich.com This is a cornerstone of biocatalysis.

Safer Solvents and Auxiliaries: Green approaches prioritize the use of non-toxic solvents like water or ethanol (B145695) for extractions and reactions, replacing hazardous organic solvents. ecoonline.com

Design for Energy Efficiency: Biosynthetic and enzymatic processes are often conducted at ambient temperature and pressure, significantly reducing the energy requirements compared to many traditional chemical syntheses. ecoonline.com

By applying these principles, future production methods for this compound can be made more sustainable, cost-effective, and environmentally friendly. psu.edugoogle.com

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in this compound Production/Derivatization |

| 1. Prevention | Utilizing highly selective enzymes in a chemo-enzymatic pathway to avoid the formation of unwanted byproducts and waste. rroij.com |

| 5. Safer Solvents | Employing water-based or supercritical fluid (e.g., CO₂) extraction methods instead of chlorinated or aromatic solvents. mdpi.comecoonline.com |

| 7. Renewable Feedstocks | Using plant biomass or microbial fermentation with glucose as a feedstock for biosynthetic production. yale.edu |

| 8. Reduce Derivatives | Using specific enzymes that react only at the desired site on a molecule, avoiding the need for protecting groups. acs.orgsigmaaldrich.com |

| 9. Catalysis | Employing enzymes (biocatalysts) like UGTs or HNLs that are highly efficient, selective, and biodegradable. acs.org |

Computational Chemistry and Molecular Modeling Studies of this compound's Interactions and Reactivity

Computational chemistry and molecular modeling are indispensable tools for studying molecules and their interactions at an atomic level. kallipos.granu.edu.au These in silico techniques can provide profound insights into the this compound biosynthetic pathway and its interactions with biological targets, often guiding and rationalizing experimental work. nih.gov

Key computational approaches include:

Homology Modeling: The three-dimensional structures of the this compound biosynthetic enzymes (CYP450s, UGT) are likely unknown. Homology modeling can be used to build reliable 3D models of these proteins based on the experimentally determined structures of related enzymes. nih.govnih.govmdpi.com

Molecular Docking: Once a 3D model of an enzyme is available, molecular docking can be used to predict how this compound's precursors (e.g., the amino acid, oxime, cyanohydrin) bind within the enzyme's active site. This can reveal key amino acid residues involved in catalysis and substrate specificity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein or protein-ligand complex over time. This provides a dynamic view of how the enzyme and its substrate interact, how the protein flexes to accommodate the substrate, and the stability of the binding. anu.edu.aunih.gov

Quantum Mechanics (QM) Calculations: For a detailed understanding of the reaction mechanism itself, QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the electronic changes that occur during bond breaking and formation within the enzyme's active site. nih.govlibretexts.org

These computational studies can help researchers understand why the biosynthetic enzymes are so specific, predict how mutations might change their function, and aid in the design of new inhibitors or engineered enzymes for novel applications. nih.gov

Table 4: Computational Techniques in this compound Research

| Computational Technique | Purpose | Example Application |

| Homology Modeling | Predict the 3D structure of a protein from its amino acid sequence. mdpi.com | Building a 3D model of the specific UGT that glycosylates the this compound cyanohydrin. |

| Molecular Docking | Predict the preferred binding orientation of a ligand to a protein. nih.gov | Simulating how the cyanohydrin precursor fits into the active site of the UGT model. |

| Molecular Dynamics (MD) | Simulate the movement and conformational changes of a biomolecule. anu.edu.au | Observing the stability of the cyanohydrin within the UGT active site over time. |

| QM/MM Calculations | Model the chemical reaction mechanism at the electronic level. nih.gov | Elucidating the precise mechanism of glucose transfer from UDP-glucose to the cyanohydrin. |

Q & A

Q. Methodological Considerations :

- Sample Preparation : Use fresh or lyophilized plant tissues to minimize enzymatic degradation of cyanogenic glycosides.

- Validation : Include internal standards (e.g., deuterated analogs) to account for matrix effects in HPLC-MS analysis .

How do ecological factors influence the distribution and concentration of this compound in Acacia species?

Basic Research Focus

this compound’s presence varies across Acacia species and geographical regions. For example, Acacia greggii and Acacia rigidula (Mexico/Texas) show higher concentrations compared to African species . Environmental stressors like drought or herbivory may upregulate cyanogenic glycoside biosynthesis as a defense mechanism.

Q. Advanced Research Consideration :

- Ecophenotypic Variation : Conduct controlled greenhouse experiments to isolate environmental variables (e.g., soil nitrogen levels, light exposure) and quantify their impact on this compound synthesis.

What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

Discrepancies in cytotoxicity or antimicrobial activity studies often stem from differences in assay conditions or compound purity. For example:

- Purity Validation : Use preparative HPLC to isolate this compound (>95% purity) and retest bioactivity to exclude matrix interference .

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility across labs .

Case Study : A 2018 study reported weak cytotoxicity (IC₅₀ > 100 μM) in human cancer cell lines, conflicting with earlier claims of potent activity. Re-analysis revealed impurities in earlier extracts, highlighting the need for rigorous purification protocols .

How can researchers design synthetic pathways for this compound analogs to study structure-activity relationships?

Q. Advanced Research Focus

- Retrosynthetic Analysis : Start with the cyanogenic core (mandelonitrile) and introduce glycosidic moieties via enzymatic or chemical glycosylation .

- Enzymatic Synthesis : Use UDP-glucosyltransferases from Sorghum bicolor (a cyanogenic plant) to achieve stereospecific glycosylation .

Q. Key Challenges :

- Cyanide Release : Stabilize intermediates to prevent premature hydrolysis during synthesis.

- Stereochemistry : Optimize reaction conditions to control α/β anomer ratios, which affect bioactivity .

What statistical approaches are optimal for analyzing ecological and biochemical datasets on this compound?

Q. Advanced Research Focus

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate environmental variables (e.g., rainfall, soil pH) with this compound concentrations .

- Meta-Analysis : Aggregate historical data (e.g., from Phytochemistry, JSTOR) to identify trends in geographical distribution or bioactivity .

Q. Data Contradiction Resolution :

- Use Bayesian hierarchical models to account for between-study heterogeneity in bioactivity assays .

How can researchers address gaps in understanding this compound’s role in plant-insect interactions?

Q. Advanced Research Focus

- Ethological Experiments : Test herbivore feeding preferences using choice assays with this compound-spiked vs. control diets.

- Metabolomic Profiling : Compare insect hemolymph metabolites after exposure to this compound to identify detoxification pathways .

Recent Finding : Larvae of Hyles lineata (white-lined sphinx moth) exhibit tolerance to this compound, suggesting co-evolutionary adaptation—a priority area for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.